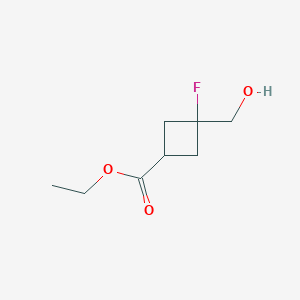

Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate, is a fluorinated cyclobutane derivative with potential relevance in various chemical synthesis processes. While the provided papers do not directly discuss this compound, they offer insights into the chemistry of related structures and reactions that can be extrapolated to understand the synthesis, molecular structure, and chemical properties of the compound .

Synthesis Analysis

The synthesis of cyclobutane derivatives often involves cycloalkylation reactions, as seen in the preparation of optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, which is achieved through cycloalkylation of dimethyl malonate with epichlorohydrin followed by Hofmann rearrangement . Similarly, the synthesis of Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate could potentially involve a fluorinated starting material undergoing a cycloalkylation process, with subsequent functional group modifications to introduce the hydroxymethyl and ester groups.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives can be complex, as demonstrated by the crystal structure analysis of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, which crystallizes in the orthorhombic space group and exhibits an intramolecular N–H…O hydrogen bond . For Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate, one could expect similar detailed structural analysis to reveal the spatial arrangement of the fluorine, hydroxymethyl, and carboxylate groups, which would influence the compound's reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of cyclobutane derivatives can be influenced by the presence of halogens and other substituents. For instance, the carbanionic ring enlargement of (halomethylene)cyclobutanes to 1-halocyclopentenes shows that fluorinated analogues can provide better yields of rearranged products under certain conditions . This suggests that the fluorine atom in Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate could play a significant role in its chemical reactivity, potentially affecting reactions such as ring expansions or substitutions.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are closely related to their molecular structure. For example, the hydrolysis and decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates lead to various products depending on the reaction conditions, such as temperature and pH . These reactions highlight the importance of functional groups in determining the stability and reactivity of the compound. Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate's properties, such as solubility, boiling point, and reactivity, would be influenced by the electron-withdrawing effects of the fluorine atom and the electron-donating hydroxymethyl group.

科学的研究の応用

Synthesis and Anti-HIV Activity

- Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate is used in the synthesis of purine nucleosides, which are integrated into a 3-oxabicyclo[3.2.0]heptane scaffold. This compound has demonstrated anti-HIV activity in newly synthesized nucleoside analogues (Flores et al., 2011).

Carbanionic Rearrangements

- The compound plays a role in carbanionic ring enlargement from (halomethylene)cyclobutanes to 1-halocyclopentenes. This process has shown that fluoro analogues like Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate provide better yields compared to their chloride, bromide, or iodide counterparts (Du et al., 1998).

Ring Expansion-Fluorination

- This compound is also used in the novel synthesis of monofluorocyclobutanes through the ring expansion-fluorination of cyclopropylmethanols. This process results in the creation of new 1-fluoro-1-alkyl(or aryl)-2-substituted cyclobutanes (Kanemoto et al., 1987).

Antibacterial Research

- The compound is used in synthesizing ethyl 1-ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate, an intermediate in the research of antibacterial fluoroquinolones (Rádl, 1994).

Synthesis of Carboplatin Derivatives

- It contributes to the synthesis of new carboplatin derivatives with superior antitumor activity. Specifically, introducing fluoro and other substituents into the cyclobutane ring has resulted in derivatives with increased effectiveness against certain cancer cells (Bernhardt et al., 2004).

将来の方向性

The future directions for research on Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate could include further studies on its synthesis, reactions, and potential applications. For example, cycloalkanes and their derivatives are often used in the synthesis of pharmaceuticals and other biologically active compounds , so this could be a potential area of future research.

特性

IUPAC Name |

ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13FO3/c1-2-12-7(11)6-3-8(9,4-6)5-10/h6,10H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALCJMXBRTZKSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(C1)(CO)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B3009327.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B3009334.png)

![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B3009336.png)

![N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B3009337.png)

amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3009339.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B3009340.png)